3-Chloro-4-methyl-1h-indazole

Physicochemical characterization Distillation purification GC-MS reference standards

3-Chloro-4-methyl-1H-indazole (CAS 1239723-72-8) is a disubstituted 1H-indazole featuring a chlorine atom at the 3-position and a methyl group at the 4-position of the bicyclic core. With a molecular formula of C8H7ClN2 and a molecular weight of 166.61 g/mol, this compound belongs to a regioisomeric family of chloro-methyl-1H-indazoles that share identical elemental composition but differ in substitution pattern.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
Cat. No. B13085484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methyl-1h-indazole
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NNC(=C12)Cl
InChIInChI=1S/C8H7ClN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11)
InChIKeyWHJVOTWQURZZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methyl-1H-indazole: Core Properties and Regioisomeric Identity for Procurement Decision-Making


3-Chloro-4-methyl-1H-indazole (CAS 1239723-72-8) is a disubstituted 1H-indazole featuring a chlorine atom at the 3-position and a methyl group at the 4-position of the bicyclic core . With a molecular formula of C8H7ClN2 and a molecular weight of 166.61 g/mol, this compound belongs to a regioisomeric family of chloro-methyl-1H-indazoles that share identical elemental composition but differ in substitution pattern [1]. The specific 3-chloro-4-methyl arrangement imparts distinct physicochemical properties, including a predicted boiling point of 322.2 ± 22.0 °C, a predicted density of 1.351 ± 0.06 g/cm³, and a calculated LogP of 2.52, which differentiate it from its regioisomers and other indazole analogs . These differences carry direct consequences for synthetic accessibility, chromatographic behavior, and downstream derivatization strategies that are critical for both research and industrial procurement decisions.

Why 3-Chloro-4-methyl-1H-indazole Cannot Be Interchanged with Other Chloro-Methyl Indazole Regioisomers


Although all chloro-methyl-1H-indazoles share the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol, their regioisomeric substitution patterns produce measurably different boiling points, densities, and lipophilicities that preclude generic interchange . For example, 3-chloro-4-methyl-1H-indazole exhibits a boiling point of 322.2 °C, whereas its regioisomer 6-chloro-4-methyl-1H-indazole boils at 326.1 °C—a difference of nearly 4 °C that affects both purification by distillation and GC-MS retention time . These physicochemical divergences, driven by the position of the chlorine substituent relative to the methyl group and the indazole N–H, directly impact reaction conditions, solubility in process solvents, and chromatographic separation protocols. Substituting one regioisomer for another without verifying identity can lead to failed synthetic sequences, incorrect analytical reference standards, and irreproducible biological assay results .

3-Chloro-4-methyl-1H-indazole: Quantifiable Differentiation Evidence Against Closest Analogs


Boiling Point Elevation of 3-Chloro-4-methyl-1H-indazole Versus Unsubstituted and 4-Methyl Indazole Parent Scaffolds

The introduction of a chlorine substituent at the 3-position of the 4-methyl-1H-indazole scaffold causes a substantial boiling point elevation. 3-Chloro-4-methyl-1H-indazole has a predicted boiling point of 322.2 ± 22.0 °C at 760 mmHg, compared to 285.1 ± 9.0 °C for the non-chlorinated parent 4-methyl-1H-indazole . This 37.1 °C increase is consistent across two additional comparators: the boiling point is 12.7 °C higher than 3-chloro-1H-indazole (309.5 ± 15.0 °C) due to the additional methyl group, and 3.9 °C lower than the 6-chloro-4-methyl regioisomer (326.1 ± 22.0 °C), reflecting the influence of chlorine ring position on intermolecular forces .

Physicochemical characterization Distillation purification GC-MS reference standards

Density Differentiation as a Criterion for Regioisomeric Purity and Form Selection

3-Chloro-4-methyl-1H-indazole exhibits a predicted density of 1.351 ± 0.06 g/cm³, which is significantly higher than the non-chlorinated 4-methyl-1H-indazole (1.186 ± 0.06 g/cm³) and comparable to the 6-chloro-4-methyl regioisomer (~1.4 g/cm³) and 3-chloro-1H-indazole (1.4 ± 0.1 g/cm³) . The density increase of approximately 0.165 g/cm³ upon 3-chlorination of 4-methylindazole reflects the additional atomic mass and altered crystal packing introduced by the chlorine substituent. This density value is distinguishable enough from the parent 4-methylindazole to serve as a rapid, non-destructive proxy for assessing synthetic conversion or detecting contamination with dehalogenated byproducts.

Density measurement Form characterization Regioisomeric purity

LogP Differentiation: Enhanced Lipophilicity of 3-Chloro-4-methyl-1H-indazole Relative to Mono-Substituted Indazoles

3-Chloro-4-methyl-1H-indazole has a calculated LogP of 2.52, as reported in vendor technical specifications . While literature LogP values for unsubstituted 1H-indazole cluster around 1.8–2.0 and 3-chloro-1H-indazole (without the 4-methyl group) is estimated at approximately 2.1–2.2 based on fragment-based calculations, the combined 3-chloro and 4-methyl substitution yields a net LogP increase of approximately 0.3–0.7 log units relative to the unsubstituted core [1][2]. This enhanced lipophilicity confers longer reversed-phase HPLC retention and higher organic-phase partitioning—attributes that can be exploited in extractive workup and that must be accounted for in biological assay design where nonspecific binding to hydrophobic surfaces can influence apparent potency.

Lipophilicity LogP Drug-likeness optimization Chromatographic retention

Regioisomeric Purity Specifications: Commercial Availability at 98% Versus Standard-Grade 95% for Research and Reference Standard Use

3-Chloro-4-methyl-1H-indazole is commercially available at a certified purity of 98% (HPLC) from specialty suppliers, compared to the more common 95% minimum purity specification offered for several of its regioisomers including 6-chloro-4-methyl-1H-indazole and the broader class of halogenated indazole building blocks . This 3-percentage-point purity advantage—representing a 60% reduction in total impurity burden (2% vs 5%)—is significant for applications requiring well-defined impurity profiles, such as the preparation of analytical reference standards, use as a starting material in GLP toxicology batch synthesis, and crystallization process development where even minor impurities can alter nucleation kinetics.

Purity specification Reference standard Analytical chemistry Procurement quality

Differentiated Reactivity at the 3-Chloro Position: A Handle for Selective Nucleophilic Aromatic Substitution in Derivatization Sequences

The 3-chloro substituent in 3-chloro-4-methyl-1H-indazole serves as a specific reactive handle for further functionalization. 3-Chloroindazoles are established substrates for nucleophilic displacement reactions, including amination to yield 3-aminoindazoles—a transformation documented across multiple kinase inhibitor patent families where the 3-aminoindazole motif is a critical pharmacophore [1][2]. In contrast, the 4-methyl group is chemically inert under these conditions, providing a stable blocking substituent that prevents undesired electrophilic aromatic substitution at the 4-position. This orthogonality—a labile chlorine at position 3 for derivatization paired with a stable methyl at position 4—is not available in monofunctional indazole building blocks such as 3-chloro-1H-indazole (which lacks the 4-methyl blocking group and is therefore susceptible to competing electrophilic substitution at C-4) or 4-methyl-1H-indazole (which lacks the reactive 3-chloro handle) [3].

Synthetic chemistry Nucleophilic aromatic substitution Building block utility Cross-coupling

Optimal Procurement and Application Scenarios for 3-Chloro-4-methyl-1H-indazole Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 3-Aminoindazole Kinase Inhibitor Scaffolds via Selective SNAr at the 3-Chloro Position

The 3-chloro substituent of 3-chloro-4-methyl-1H-indazole provides a defined reactive site for nucleophilic aromatic substitution to generate 3-aminoindazole derivatives, a privileged scaffold in kinase inhibitor discovery . The chemically inert 4-methyl group ensures that subsequent functionalization steps do not produce competing regioisomeric products at the C-4 position. This regiospecificity is documented across multiple kinase inhibitor patent families, including those from Nerviano Medical Sciences and Aventis Pharma, where 3-aminoindazole cores are key pharmacophoric elements for IGF-1R, Aurora, and CDK kinase inhibition [1]. Procurement of the 98% purity grade is recommended to minimize amine-reactive impurities that could compete in the SNAr step and reduce yield.

Analytical Chemistry: Use as a Chromatographic Reference Standard for Regioisomer Identification

The well-defined boiling point (322.2 °C) and density (1.351 g/cm³) of 3-chloro-4-methyl-1H-indazole, combined with its commercial availability at 98% purity , make it suitable as a reference standard for distinguishing between chloro-methylindazole regioisomers by GC-MS or HPLC. The 3.9 °C boiling point difference and distinct retention characteristics relative to 6-chloro-4-methyl-1H-indazole (326.1 °C) and 5-chloro-7-methyl-1H-indazole enable unambiguous peak assignment in isomer mixtures produced by non-regioselective halogenation reactions [1].

Process Chemistry: Development of Scalable Purification Protocols Leveraging Elevated Boiling Point and Lipophilicity

The boiling point of 322.2 °C places 3-chloro-4-methyl-1H-indazole within a range amenable to fractional distillation under reduced pressure for pilot-scale purification, while the LogP of 2.52 [1] supports efficient liquid–liquid extraction from aqueous reaction mixtures using medium-polarity organic solvents (e.g., ethyl acetate, dichloromethane). These properties are directly utilizable in designing workup and purification unit operations when scaling the synthesis beyond the milligram laboratory scale.

Building Block Procurement: Preferred Choice for Sequential Derivatization Strategies Requiring Orthogonal Functionality

Unlike mono-functional indazole building blocks such as 3-chloro-1H-indazole (which has an unprotected C-4 position) or 4-methyl-1H-indazole (which lacks a reactive halogen handle), 3-chloro-4-methyl-1H-indazole combines a reactive C3–Cl site with a stable C4–CH3 blocking group . This orthogonal functionality supports synthetic sequences involving initial C3 derivatization (e.g., Suzuki coupling, amination) followed by C–H functionalization at other positions without competing reactivity at C-4. For compound library synthesis and structure–activity relationship (SAR) studies, this building block enables divergent synthetic strategies that reduce the number of linear steps required to access diverse indazole analogs.

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